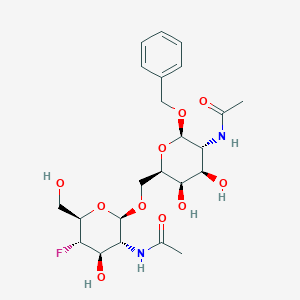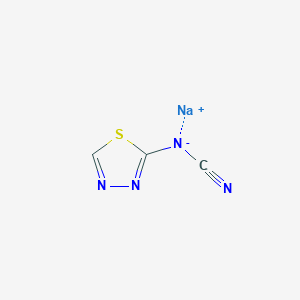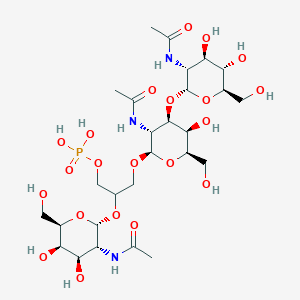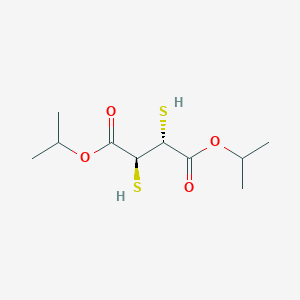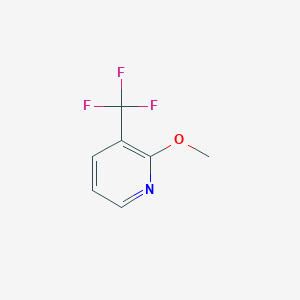
2-Methoxy-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-Methoxy-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “2-Methoxy-3-(trifluoromethyl)pyridine” has been studied using various spectroscopic techniques such as FT-IR, FT-Raman, 1H and 13C NMR .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(trifluoromethyl)pyridine” has been analyzed using density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations . The InChI representation of the molecule is InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “2-Methoxy-3-(trifluoromethyl)pyridine” have been studied. For instance, its reaction with OH radicals has been investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(trifluoromethyl)pyridine” have been analyzed using various techniques . The compound has a topological polar surface area of 22.1 Ų and a complexity of 148 .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Blocks
“2-Methoxy-3-(trifluoromethyl)pyridine” is used as a heterocyclic building block in the synthesis of various complex organic compounds . It is a key ingredient in the development of new molecules in the field of organic chemistry .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Methoxy-3-(trifluoromethyl)pyridine”, are important ingredients for the development of agrochemical compounds . For example, it has been used in the synthesis of fluazifop, a selective herbicide .
Pharmaceutical Applications
“2-Methoxy-3-(trifluoromethyl)pyridine” is also used in the pharmaceutical industry. It serves as a key structural motif in active pharmaceutical ingredients . It’s a part of the synthesis process of various drugs .
Research and Development
This compound is used in research and development processes in laboratories. It’s a part of various experimental procedures and synthesis processes .
Industrial Manufacturing
In industrial manufacturing, “2-Methoxy-3-(trifluoromethyl)pyridine” is used in the production of other chemicals. It serves as a starting material or an intermediate in these processes .
Biological Research
In biological research, “2-Methoxy-3-(trifluoromethyl)pyridine” and its derivatives have shown potential in the study of cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Safety and Hazards
“2-Methoxy-3-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and can have specific target organ toxicity . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Wirkmechanismus
Target of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity .
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have been utilized in the synthesis of fluazinam , which suggests that they may interact with their targets in a similar manner.
Biochemical Pathways
It’s known that trifluoromethyl-substituted pyridine derivatives have been utilized in the synthesis of fluazinam , which suggests that they may affect similar biochemical pathways.
Result of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity , suggesting that they may have a significant impact at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZZVQVJJXPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923914 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)pyridine | |
CAS RN |
121643-44-5 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-methoxy-3-(trifluoromethyl)pyridine and what molecular information do they provide?
A: The study employed Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy to characterize 2-methoxy-3-(trifluoromethyl)pyridine. []
- FT-IR and FT-Raman: These techniques provide information about the vibrational modes of the molecule, which are related to the types of chemical bonds present and the overall molecular structure. The study specifically analyzed the spectra in the regions of 3500–400 cm-1 (FT-IR) and 3500–100 cm-1 (FT-Raman). []
- NMR (1H and 13C): NMR spectroscopy provides details about the electronic environment of individual hydrogen and carbon atoms within the molecule. This data helps determine the arrangement of atoms and functional groups within the 2-methoxy-3-(trifluoromethyl)pyridine molecule. []
Q2: How was computational chemistry used to complement the experimental spectroscopic analysis of 2-methoxy-3-(trifluoromethyl)pyridine?
A: Density functional theory (DFT), using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, was employed to calculate various molecular properties of 2-methoxy-3-(trifluoromethyl)pyridine. [] These calculations provided insights into:
- Molecular structure: Determination of bond lengths, bond angles, and the overall three-dimensional shape of the molecule. []
- Vibrational frequencies: Prediction of the fundamental vibrational frequencies, which can be compared to experimental IR and Raman spectra for validation and assignment of vibrational modes. []
- Infrared intensities and Raman activities: Calculation of these properties aids in understanding the intensity patterns observed in the experimental spectra. []
- Molecular electrostatic potential (MEP): Mapping the MEP helps visualize the distribution of electron density in the molecule, which can be used to predict reactivity and intermolecular interactions. []
- Thermodynamic properties: Calculation of thermodynamic parameters such as standard heat capacities, entropy, and enthalpy changes at different temperatures can provide information on the stability and behavior of the molecule under various conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
